molecular formula C10H9N3O2 B2657950 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1993215-22-7

4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2657950
CAS No.: 1993215-22-7
M. Wt: 203.201
InChI Key: NDDIXOCBAUDTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyridine-2-carboxaldehyde with an appropriate amine and a pyrrole derivative under controlled conditions. One common method involves the use of a condensation reaction followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various amino-substituted pyrroles.

Scientific Research Applications

4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of pyrrole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-5-pyridin-2-yl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-6-5-8(10(14)15)13-9(6)7-3-1-2-4-12-7/h1-5,13H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDIXOCBAUDTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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